

INF39 Profile: Mechanisms & Experimental Data

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Compound Focus: Nlrp3-IN-6

Cat. No.: S12870077

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INF39 is an irreversible inhibitor that directly targets the NLRP3 ATPase activity, thereby blocking the assembly of the NLRP3 inflammasome complex. [1] The table below summarizes its key characteristics and the experimental evidence supporting its efficacy.

Characteristic	Details on INF39
Chemical Nature	Acrylate compound [2] [3]
Primary Target	NLRP3 ATPase activity [1]
Mechanism of Action	Irreversibly inhibits NLRP3; suppresses ATPase activity, oligomerization, and inflammasome assembly [1]
Specificity	Does not affect AIM2 or NLRC4 inflammasomes, or upstream/downstream pathways (e.g., NF- κ B priming, caspase-1 activity) [1]

| **Key In Vitro Findings** | • Inhibited IL-1 β release from macrophages (IC₅₀ ~ 6.8 μ M) [1] • Promoted osteoblast differentiation; no effect on RANKL-induced osteoclast differentiation [2] || **Key In Vivo Models & Efficacy** | • **DNBS-induced Colitis (Rat):** Attenuated body weight loss, colonic shortening, and levels of MPO, TNF, and IL-1 β [3] • Outperformed caspase-1 inhibitor Ac-YVAD-cmk and IL-1R antagonist Anakinra in colitis model [3] || **Reported Cytotoxicity** | Non-toxic to primary calvarial osteoblasts and bone marrow-derived monocytes (BMMs) at effective concentrations (up to 100-200 nM) [2] [1] |

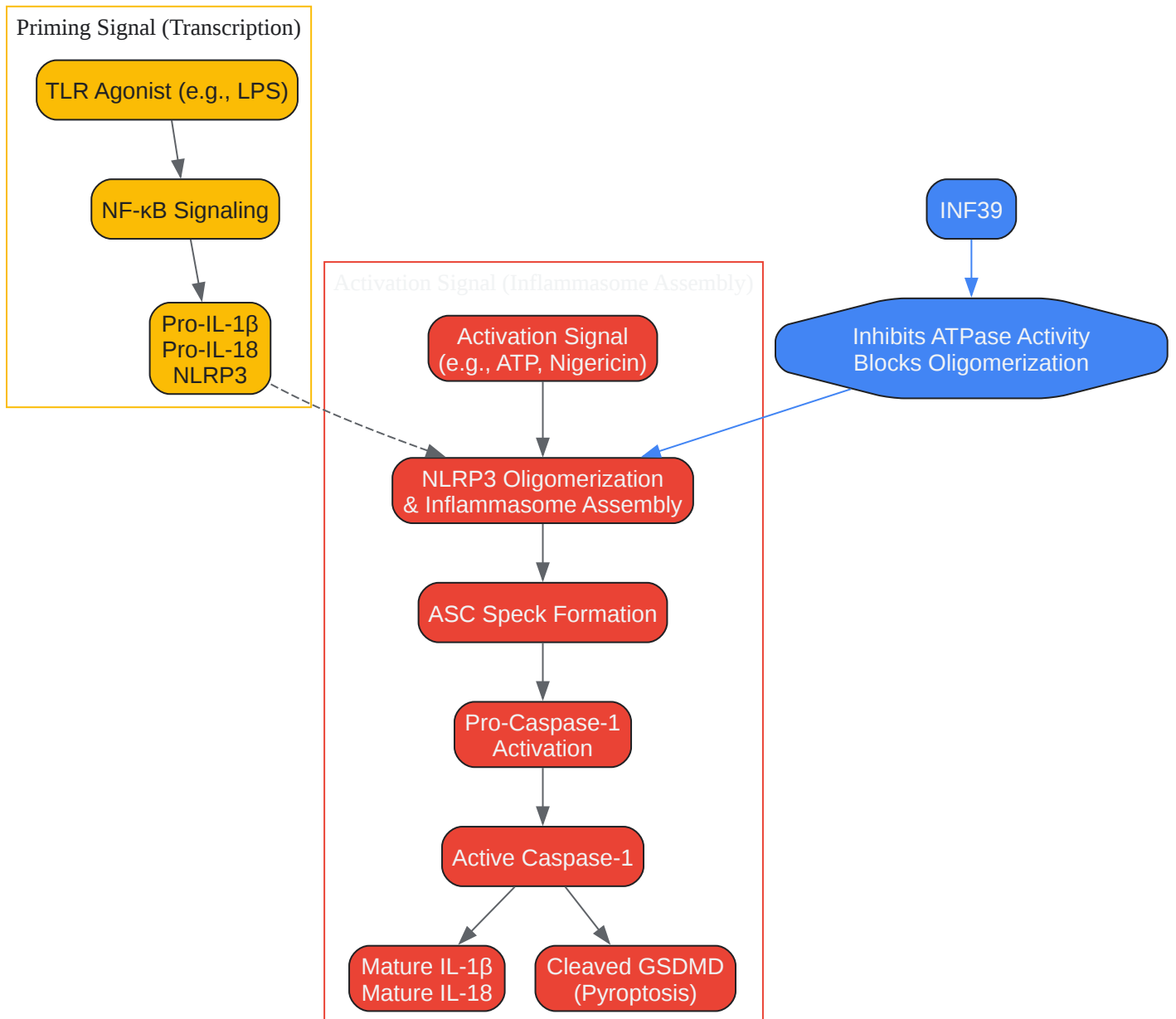
Detailed Experimental Protocols for INF39

The key findings on INF39 are supported by standard experimental methods in immunology and cell biology.

- **Cell-based Assays (Macrophages):** The inhibitory effect on the NLRP3 inflammasome was primarily tested in human THP-1 cells and mouse bone marrow-derived macrophages (BMMs). The standard protocol involves **priming** cells with LPS (a TLR4 agonist) for 4 hours to upregulate NLRP3 and pro-IL-1 β , followed by treatment with INF39 for 1 hour. The inflammasome is then **activated** with ATP or nigericin for 1 hour. The readouts include measuring **IL-1 β in the supernatant** by ELISA, analyzing **caspase-1 activation** and **IL-1 β processing** by Western blot, and assessing cell death (e.g., LDH release). [1]
- **Osteoblast/Osteoclast Differentiation:**
 - **Osteoblasts:** Primary mouse calvarial osteoblasts were cultured in an osteogenic medium with INF39 (0-100 nM). Differentiation was assessed by **Alkaline Phosphatase (ALP) staining** after 7 days and **Alizarin Red S (ARS) staining** for mineralization nodules after 21 days. [2]
 - **Osteoclasts:** Bone marrow-derived monocytes (BMMs) were treated with M-CSF and RANKL to induce osteoclast differentiation in the presence of INF39. Differentiation was visualized by **Tartrate-Resistant Acid Phosphatase (TRAP) staining**. [2]
- **In Vivo Colitis Model:** Colitis was induced in rats by intra-colonic administration of **dinitrobenzenesulfonic acid (DNBS)**. INF39 (25 mg/kg) was administered orally for 6 days. Efficacy was evaluated by measuring disease markers such as body weight, colon length, spleen weight, macroscopic/histological damage scores, and tissue levels of myeloperoxidase (MPO), TNF, and IL-1 β . [3]

INF39's Action on the NLRP3 Inflammasome Pathway

The following diagram illustrates the mechanism by which INF39 inhibits the NLRP3 inflammasome, based on the experimental data.



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How to Locate Data on NLRP3-IN-6

The absence of data for **NLRP3-IN-6** in the search results means a direct comparison cannot be completed at this time. To find the information you need, I suggest the following steps:

- **Consult Specialized Databases:** Search in commercial inhibitor catalogs (e.g., Selleckchem, MedChemExpress, Cayman Chemical) for the product page of **NLRP3-IN-6**. These often provide datasheets with IC₅₀ values, protocols, and key citations.
- **Perform a Literature Search:** Use scientific databases like **PubMed, Google Scholar, or Web of Science**. Search for the exact term "**NLRP3-IN-6**" to locate the primary research article(s) where it was first developed and characterized.
- **Refine Your Search:** If the specific name yields few results, try searching with its canonical chemical name or synonyms if you know them.

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References

1. NLRP3 inflammasome inhibitor INF39 attenuated NLRP3 assembly in macrophages - ScienceDirect [sciencedirect.com]
2. A Novel Inhibitor INF Promotes Osteogenesis via Blocking the... 39 [pmc.ncbi.nlm.nih.gov]
3. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]

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